molecular formula C24H21ClN4O3 B2906472 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide CAS No. 931727-04-7

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2906472
CAS RN: 931727-04-7
M. Wt: 448.91
InChI Key: KGMNSGHLWVJZGH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a pyrido[2,3-d]pyrimidin-1-yl group, which is a type of heterocyclic compound that has been studied for its therapeutic potential .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amide group (-CONH2) could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide would increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs work by binding to a specific protein in the body and altering its activity . Without specific information about this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Many pharmaceutical compounds have side effects, which can range from mild to severe . Without specific information, it’s difficult to predict the safety and hazards of this compound.

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity, potential therapeutic uses, and safety profile . This could involve in vitro studies, animal studies, and eventually clinical trials in humans .

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-15-5-6-16(2)20(12-15)27-21(30)14-28-22-19(4-3-11-26-22)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h5-10,12,19,22,26H,3-4,11,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQPXMISHAQXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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